![molecular formula C13H16N6O B2897952 N-(2-(dimethylamino)-4,6-dimethylpyrimidin-5-yl)pyrazine-2-carboxamide CAS No. 1797310-36-1](/img/structure/B2897952.png)
N-(2-(dimethylamino)-4,6-dimethylpyrimidin-5-yl)pyrazine-2-carboxamide
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Overview
Description
Pyrazine-2-carboxamide derivatives have been studied for their potential medicinal properties . They are synthesized from substituted pyrazinecarboxylic acid chlorides and substituted benzylamines .
Synthesis Analysis
The synthesis of these compounds involves aminolysis of substituted pyrazinecarboxylic acid chlorides with substituted benzylamines .
Molecular Structure Analysis
The molecular structure of these compounds has been studied using various techniques such as NMR, FT-IR spectroscopies, mass spectrometry, elemental analyses, and crystal X-ray crystallography .
Chemical Reactions Analysis
These compounds have been used in the synthesis of organo-carboxamide ruthenium (II) complexes .
Scientific Research Applications
Synthesis and Medicinal Applications
Pyrazine derivatives, including N-(2-(dimethylamino)-4,6-dimethylpyrimidin-5-yl)pyrazine-2-carboxamide, are significant for their extensive use as synthons in organic synthesis and their widespread biological activities. These activities include anticancer, analgesic, anti-inflammatory, antimicrobial, antiviral, anticonvulsant, antihistaminic, and anti-HIV properties. The synthesis techniques often involve condensation followed by cyclization, highlighting the compound's role as a versatile building block for developing bioactive molecules (Dar & Shamsuzzaman, 2015).
Generation and Control in Food Processing
Research also extends to the control of pyrazine derivatives' generation from the Maillard reaction in food processing. Pyrazines contribute to the baking, roasted, and nutty flavors in food products. The control strategies for their generation are crucial for enhancing desirable flavors while minimizing harmful by-products (Yu et al., 2021).
Pharmaceutical Patents and Therapeutic Potential
A substantial number of pyrazine derivatives have been patented for their diverse pharmacological properties, underpinning their importance in drug discovery and development. These compounds have shown potential as antibacterial, antifungal, antimycobacterial, anti-inflammatory, analgesic, anticancer, antidiabetic, and antiviral agents. The ongoing interest in these compounds is evidenced by their continuous exploration and patenting, suggesting a rich area for further medicinal chemistry endeavors (Ferreira & Kaiser, 2012).
Heterocyclic N-oxides in Organic Synthesis and Medicine
The derivatives of pyrazine and related heterocycles are also known for their roles in organic synthesis, catalysis, and medicinal applications. Heterocyclic N-oxide derivatives, in particular, have demonstrated important functionalities in metal complexes formation, catalyst design, and in exhibiting biological activities such as anticancer, antibacterial, and anti-inflammatory properties. This highlights the potential of this compound and similar compounds in a range of scientific and medicinal applications (Li et al., 2019).
Mechanism of Action
Target of Action
The primary target of N-[2-(Dimethylamino)-4,6-dimethylpyrimidin-5-yl]pyrazine-2-carboxamide, also known as Pyrazinamide, is Mycobacterium tuberculosis . This bacterium is the causative agent of tuberculosis (TB), a major global health problem .
Mode of Action
Pyrazinamide is a highly specific agent and is active only against Mycobacterium tuberculosis . It is active both in vitro and in vivo, but only at a slightly acidic pH . The compound gets activated to Pyrazinoic acid in the bacilli where it interferes with fatty acid synthase FAS I . This interference disrupts the bacterium’s ability to synthesize new fatty acids, which are required for growth and replication .
Biochemical Pathways
The biochemical pathway affected by Pyrazinamide involves the synthesis of new fatty acids in Mycobacterium tuberculosis . By interfering with fatty acid synthase FAS I, Pyrazinamide disrupts this pathway, inhibiting the bacterium’s growth and replication .
Pharmacokinetics
Pyrazinamide exhibits good bioavailability, with more than 90% of the drug being absorbed when taken orally . It is metabolized in the liver and has an elimination half-life of 9 to 10 hours . The drug is excreted through the kidneys .
Result of Action
The result of Pyrazinamide’s action is the inhibition of the growth and replication of Mycobacterium tuberculosis . This leads to a reduction in the bacterial population, aiding in the treatment of tuberculosis .
Action Environment
The efficacy and stability of Pyrazinamide are influenced by the pH of the environment . The drug is active only at a slightly acidic pH, which is typically found in the granulomas of tuberculosis infections . This pH-dependent activity makes Pyrazinamide particularly effective against Mycobacterium tuberculosis, as the bacterium tends to reside in these acidic environments .
Future Directions
properties
IUPAC Name |
N-[2-(dimethylamino)-4,6-dimethylpyrimidin-5-yl]pyrazine-2-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H16N6O/c1-8-11(9(2)17-13(16-8)19(3)4)18-12(20)10-7-14-5-6-15-10/h5-7H,1-4H3,(H,18,20) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OJAXAIMHKDTFRH-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=NC(=N1)N(C)C)C)NC(=O)C2=NC=CN=C2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H16N6O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
272.31 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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